![molecular formula C10H13NO4S B6249158 5-acetyl-2-ethoxybenzene-1-sulfonamide CAS No. 108356-41-8](/img/no-structure.png)
5-acetyl-2-ethoxybenzene-1-sulfonamide
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Description
5-acetyl-2-ethoxybenzene-1-sulfonamide is a chemical compound that is used for pharmaceutical testing . It is a high-quality reference standard for accurate results .
Synthesis Analysis
The synthesis of sulfonamides, such as 5-acetyl-2-ethoxybenzene-1-sulfonamide, involves complex chemical reactions. Sulfonimidates, which are organosulfur(VI) species, are synthesized from sulfur(II), sulfur(IV), and sulfur(VI) reagents . They have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates . Another method involves the solvent-free Claisen–Schmidt condensation of benzaldehydes to form the chalcones .Molecular Structure Analysis
The typical structure of a sulfonamide involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group . The molecular weight of a similar compound, 5-acetyl-2-methoxybenzene-1-sulfonamide, is 229.26 .Chemical Reactions Analysis
Sulfonamides, including 5-acetyl-2-ethoxybenzene-1-sulfonamide, can undergo various chemical reactions. For instance, they can be used as alkyl transfer reagents to acids, alcohols, and phenols . They can also be converted into sulfonamides over extended periods of time .Mechanism of Action
Sulfonamides, such as 5-acetyl-2-ethoxybenzene-1-sulfonamide, are competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-acetyl-2-ethoxybenzene-1-sulfonamide involves the acetylation of 2-ethoxybenzene-1-sulfonamide followed by the introduction of an acetyl group at the 5-position of the benzene ring.", "Starting Materials": [ "2-ethoxybenzene-1-sulfonamide", "Acetic anhydride", "Pyridine", "Sodium acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-ethoxybenzene-1-sulfonamide (1.0 g) in dry pyridine (5 mL) and add acetic anhydride (1.2 mL).", "Step 2: Heat the reaction mixture at 80°C for 2 hours.", "Step 3: Cool the reaction mixture to room temperature and add water (10 mL).", "Step 4: Acidify the mixture with dilute hydrochloric acid (10%) and extract the product with ethyl acetate (3 x 10 mL).", "Step 5: Combine the organic layers and wash with water (10 mL).", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 5-acetyl-2-ethoxybenzene-1-sulfonamide as a white solid (1.2 g, 85% yield)." ] } | |
CAS RN |
108356-41-8 |
Product Name |
5-acetyl-2-ethoxybenzene-1-sulfonamide |
Molecular Formula |
C10H13NO4S |
Molecular Weight |
243.3 |
Purity |
95 |
Origin of Product |
United States |
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